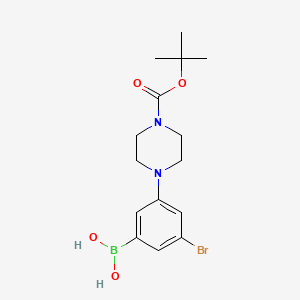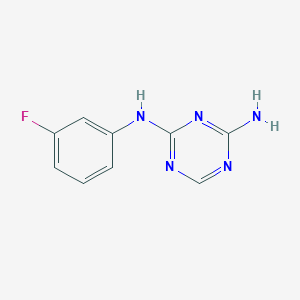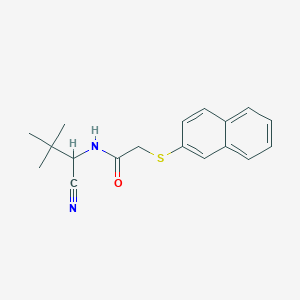
N-(3-fluorophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-phenoxyacetamide is a compound that belongs to the class of organic compounds known as acetamides. These are characterized by an acetamide group attached to a phenyl ring which may have various substituents. The presence of the fluorine atom on the phenyl ring can influence the chemical and physical properties of the compound, as well as its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related N-phenoxyacetamide derivatives often involves the use of aniline derivatives as starting materials. For instance, novel N-phenoxyacetamide derivatives with herbicidal activity were synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . Similarly, other compounds in this class, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, were synthesized using 3-fluoro-4-cyanophenol as a primary compound . These methods typically involve multiple steps, including acetylation, esterification, and ester interchange reactions, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide .
Molecular Structure Analysis
The molecular structure of N-phenoxyacetamide derivatives is confirmed using various spectroscopic techniques such as 1H NMR, IR, mass spectrum, and elemental analyses . The crystal structure of a related compound, N-phenyl-2-hydroxyacetamide, revealed a non-planar molecule with the planar 2-hydroxyacetamide group inclined to the phenyl ring, and the molecules linked by hydrogen bonds into one-dimensional chains .
Chemical Reactions Analysis
N-phenoxyacetamides can undergo various chemical reactions. For example, Rh(III)-catalyzed carbenoid C-H insertion into N-phenoxyacetamides using α-diazomalonates has been reported, which allows the introduction of an α-quaternary carbon center and a free-OH moiety into the phenyl ring . Additionally, the reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, has been studied, showing its potential to undergo condensation reactions with aldehydes and cyclic ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenoxyacetamides are influenced by the substituents on the phenyl ring. The introduction of a fluorine atom can affect the acidity, basicity, and overall reactivity of the molecule. The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which is moderately unstable at physiological pH and temperature . The presence of hydrogen-bonding capabilities, as observed in the crystal structure of N-phenyl-2-hydroxyacetamide, can also impact the solubility and crystallinity of these compounds .
Aplicaciones Científicas De Investigación
Inhibitor of the Met Kinase Superfamily
N-(3-fluorophenyl)-2-phenoxyacetamide derivatives have been identified as potent and selective Met kinase inhibitors. Such compounds have shown significant efficacy in tumor models and have potential clinical applications in cancer treatment. For example, a related compound was advanced into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Potential Antitubercular Agents
Synthesized derivatives of this compound exhibited potent antitubercular activities in vitro, with some showing significant inhibitory effects against various strains of M. tuberculosis. These compounds demonstrated good safety profiles and are considered promising leads for developing affordable antitubercular agents (Ang et al., 2012).
Herbicidal Activity
This compound derivatives have been synthesized and evaluated for their herbicidal activities. Certain compounds exhibited effective herbicidal action against a range of dicotyledonous weeds, presenting a potential application in agriculture for weed control (Wu et al., 2011).
Synthesis and Characterization
The synthesis and characterization of novel derivatives of this compound have been conducted for various scientific applications. These studies provide foundational knowledge for the development of new compounds with potential biological activities (Man-li, 2008).
Potential Insecticidal Agents
Some this compound derivatives have been synthesized and tested as potential insecticidal agents. Their efficacy against pests like the cotton leafworm suggests potential applications in pest management and agricultural protection (Rashid et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(3-fluorophenyl)-2-phenoxyacetamide may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Related compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCNQCNGFQNSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2549789.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2549790.png)
![N-(3-chlorophenyl)-2-[(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2549792.png)

![tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate](/img/structure/B2549796.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2549799.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2549800.png)

![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2549806.png)
